9H-Xanthen-9-one,2-methoxy-

Overview

Description

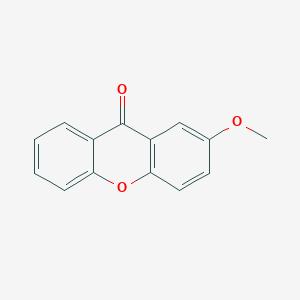

9H-Xanthen-9-one,2-methoxy- is a member of the xanthone family, which are oxygen-containing heterocyclic compounds. Xanthones are known for their yellow color and are found naturally in various plants, fungi, and lichens . The molecular formula of 9H-Xanthen-9-one,2-methoxy- is C14H10O3, and it is characterized by a dibenzo-γ-pyrone scaffold

Mechanism of Action

Target of Action

2-Methoxyxanthone, also known as 2-Methoxy-9H-xanthen-9-one or 2-Methoxyxanthen-9-one, is a member of the xanthone family . Xanthones are known to interact with a variety of pharmacological targets . .

Mode of Action

Xanthones in general are known for their diverse biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-alzheimer activities, and anti-inflammatory activities . The specific interactions of 2-Methoxyxanthone with its targets that lead to these effects are currently unknown and may be a topic for future research.

Biochemical Pathways

Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate . .

Result of Action

For instance, 3,4-dihydroxy xanthone derivatives with synthetic intermediates of 3,4-dihydroxy-2-methoxyxanthone were found to have promising antiproliferative and apoptotic effects in leukemia cell lines .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Methoxyxanthone are largely derived from its xanthone core. Xanthones are known to possess a broad array of pharmacological properties, such as antitumor, antidiabetic, and antimicrobial activities

Molecular Mechanism

The biosynthesis of xanthones in plants involves the shikimate and the acetate pathways . This process leads to the formation of an intermediate benzophenone, which undergoes a regioselective intramolecular mediated oxidative coupling to form the xanthone ring compounds

Metabolic Pathways

The biosynthesis of xanthones in plants involves the shikimate and the acetate pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one,2-methoxy- can be achieved through several methods. One common approach involves the use of substituted phenols and substituted 2-hydroxybenzoic acids, catalyzed by ytterbium triflate (Yb(OTf)3 hydrate) . Another method involves the use of 2-halo-2′-hydroxybenzophenones under microwave conditions in water . The classical method of xanthone synthesis, which involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent, can also be adapted for the synthesis of 9H-Xanthen-9-one,2-methoxy- .

Industrial Production Methods: Industrial production of 9H-Xanthen-9-one,2-methoxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating and water as a solvent has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 9H-Xanthen-9-one,2-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the methoxy group and the xanthone core, which provide reactive sites for chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of 9H-Xanthen-9-one,2-methoxy- include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions .

Major Products: The major products formed from the reactions of 9H-Xanthen-9-one,2-methoxy- depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield quinones, while reduction reactions can produce hydroxy derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 9H-xanthen-9-one, 2-methoxy- possesses multiple biological activities:

- Antibacterial Properties : Studies have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which can help mitigate oxidative stress in biological systems .

- Anti-inflammatory Effects : It has been implicated in reducing inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

- Anticancer Potential : Some derivatives of xanthones, including 9H-xanthen-9-one, 2-methoxy-, have shown promising antiproliferative effects against various cancer cell lines.

Synthesis of Fluorescent Dyes

One significant application of 9H-xanthen-9-one, 2-methoxy- is its use as a precursor for synthesizing fluorescent dyes. These dyes are essential in bioimaging and sensing applications due to their ability to emit light upon excitation. The compound's unique structure allows for modifications that enhance fluorescence properties.

Drug Development

The compound serves as a valuable building block in the synthesis of more complex molecules used in drug development. Its derivatives are being explored for their potential therapeutic effects against a variety of diseases, including cancer and bacterial infections .

Cosmetic Industry

Recent studies have highlighted the potential of xanthone derivatives like 9H-xanthen-9-one, 2-methoxy- in cosmetic formulations due to their antioxidant and anti-inflammatory properties. These characteristics make them suitable for products aimed at skin protection and anti-aging .

Antibacterial Activity Study

In a study assessing the antibacterial efficacy of various xanthone derivatives, 9H-xanthen-9-one, 2-methoxy- was tested against common bacterial strains. Results indicated that while it exhibited moderate activity against S. aureus and E. coli, further research is needed to elucidate its mechanism of action and optimize its antibacterial properties.

Antioxidant Activity Assessment

A series of experiments were conducted to evaluate the antioxidant capacity of 9H-xanthen-9-one, 2-methoxy-. The findings demonstrated significant inhibition of reactive oxygen species (ROS) production in cellular models exposed to oxidative stress, suggesting its potential use in formulations targeting oxidative damage .

Chemical Reactions

The compound undergoes various chemical reactions typical of xanthones:

- Oxidation : Can yield quinones.

- Reduction : May produce hydroxy derivatives.

- Substitution Reactions : Allow for the introduction of different functional groups to modify biological activity.

Comparison with Similar Compounds

9H-Xanthen-9-one,2-methoxy- can be compared with other xanthone derivatives, such as 1,3-dihydroxy-9H-xanthen-9-one and 7-bromo-1,3-dihydroxy-9H-xanthen-9-one . These compounds share a similar xanthone core but differ in their substituents, which influence their chemical reactivity and biological activities . The presence of the methoxy group in 9H-Xanthen-9-one,2-methoxy- distinguishes it from other xanthones and contributes to its unique properties .

List of Similar Compounds:- 1,3-Dihydroxy-9H-xanthen-9-one

- 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one

- 1-Hydroxy-3,7-dimethoxy-9H-xanthen-9-one

- 2,3-Dimethoxy-9H-xanthen-9-one

Biological Activity

Overview

9H-Xanthen-9-one, 2-methoxy- (CAS Number: 1214-20-6), is a member of the xanthone family, which are polycyclic aromatic compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article synthesizes current research findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 9H-xanthen-9-one, 2-methoxy- is characterized by a methoxy group at the 2-position of the xanthone skeleton. Its molecular formula is C₁₄H₁₀O₃. The presence of this methoxy group is significant as it influences the compound's solubility and reactivity, thereby affecting its biological activity.

The biological activity of xanthones, including 9H-xanthen-9-one, 2-methoxy-, is primarily attributed to their ability to interact with various biological macromolecules. This interaction can lead to modulation of biochemical pathways involved in disease processes:

- Antioxidant Activity : Xanthones exhibit strong antioxidant properties, which help mitigate oxidative stress—a contributing factor in many chronic diseases.

- Enzyme Inhibition : They have been shown to inhibit enzymes such as α-glucosidase, which is relevant in managing diabetes.

- Antimicrobial Effects : Research indicates that this compound possesses moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Studies have demonstrated that derivatives of 9H-xanthen-9-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this xanthone have shown promising results in inhibiting leukemia cell proliferation through apoptotic pathways .

Antimicrobial Activity

A summary of antimicrobial studies reveals that 9H-xanthen-9-one, 2-methoxy-, exhibits varying degrees of effectiveness against different microbial strains:

| Microbial Strain | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate | |

| Candida albicans | Low | |

| Trichophyton rubrum | High (MIC: 16 µg/mL) |

These findings suggest that while some strains are susceptible to treatment with this compound, others may require further modification or combination with other agents for enhanced efficacy.

Anti-inflammatory Effects

Xanthones have also been noted for their anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

Case Studies

- Antiproliferative Effects : A study investigated the effects of 3,4-dihydroxyxanthone derivatives on leukemia cells. These derivatives exhibited significant growth inhibition and induced apoptosis in treated cells.

- Antifungal Activity : In another study focusing on dermatophyte strains, certain xanthone derivatives showed potent inhibitory effects on fungal growth, indicating their potential as antifungal agents .

Properties

IUPAC Name |

2-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c1-16-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)17-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZCOQQFPCMIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153258 | |

| Record name | 9H-Xanthen-9-one, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methoxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1214-20-6 | |

| Record name | 2-Methoxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Xanthen-9-one, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Xanthen-9-one, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 °C | |

| Record name | 2-Methoxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.